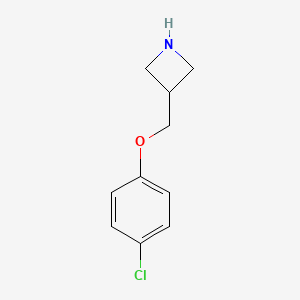

3-(4-Chloro-phenoxymethyl)-azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

3-[(4-chlorophenoxy)methyl]azetidine |

InChI |

InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 |

InChI Key |

YRZVCFVNLXXMMA-UHFFFAOYSA-N |

SMILES |

C1C(CN1)COC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1C(CN1)COC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-(4-Chloro-phenoxymethyl)-azetidine molecular weight and formula

High-Fidelity Scaffold for Medicinal Chemistry & CNS Ligand Design

Executive Summary

In the contemporary landscape of fragment-based drug discovery (FBDD), 3-(4-Chloro-phenoxymethyl)-azetidine represents a high-value "sp³-rich" building block. Unlike traditional planar heterocycles, the azetidine core offers a distinct vector geometry (approx. 109° bond angles) and reduced lipophilicity compared to its six-membered analogs (piperidines).

This monograph provides a definitive technical analysis of this molecule, focusing on its physicochemical constants, validated synthetic pathways, and utility as a bioisostere in Central Nervous System (CNS) therapeutic programs.[1]

Chemical Identity & Physicochemical Constants

The precise characterization of the molecule is critical for stoichiometric calculations in library synthesis. Note the distinction between the free base and the hydrochloride salt, which is the standard commercial form due to stability.

Table 1: Molecular Specifications

| Parameter | Free Base | Hydrochloride Salt |

| CAS Number | Not widely listed | 1864053-23-5 |

| Formula | C₁₀H₁₂ClNO | C₁₀H₁₃Cl₂NO |

| Molecular Weight | 197.66 g/mol | 234.12 g/mol |

| Exact Mass | 197.0607 | 233.0374 |

| Appearance | Viscous oil / Low-melt solid | White to off-white crystalline solid |

| SMILES | ClC1=CC=C(OCC2CNC2)C=C1 | ClC1=CC=C(OCC2CNC2)C=C1.Cl |

Physicochemical Profile (Predicted):

-

cLogP: 2.0 – 2.4 (Ideal for CNS penetration; falls within the "Goldilocks zone" for blood-brain barrier permeability).

-

TPSA: ~21 Ų (Highly permeable).

-

pKa (Conjugate Acid): ~9.5 (Typical for secondary amines in azetidine rings).

-

sp³ Fraction (Fsp³): 0.4 (Enhances solubility and metabolic stability compared to flat aromatics).

Synthetic Methodology & Protocol

The synthesis of this compound is most reliably achieved via a Mitsunobu Etherification followed by acid-mediated deprotection. This route avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which is often sluggish with electron-rich phenols.

3.1 Retrosynthetic Logic

The target is disassembled into two commercially available fragments:

-

4-Chlorophenol (Nucleophile).

-

1-Boc-3-hydroxymethylazetidine (Electrophile surrogate).

3.2 Validated Experimental Protocol

Objective: Synthesis of this compound Hydrochloride (10 mmol scale).

Reagents:

-

1-Boc-3-(hydroxymethyl)azetidine (1.87 g, 10 mmol)

-

4-Chlorophenol (1.28 g, 10 mmol)

-

Triphenylphosphine (PPh₃) (2.88 g, 11 mmol)

-

DIAD (Diisopropyl azodicarboxylate) (2.22 g, 11 mmol)

-

Solvents: Anhydrous THF, 4M HCl in Dioxane.

Step-by-Step Procedure:

-

Coupling (Mitsunobu):

-

Charge a dry 100 mL round-bottom flask with 1-Boc-3-(hydroxymethyl)azetidine, 4-Chlorophenol, and PPh₃.

-

Dissolve in anhydrous THF (40 mL) under N₂ atmosphere.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DIAD dropwise over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for disappearance of the phenol and formation of the Boc-protected intermediate (MW ~300 Da).

-

-

Workup & Purification:

-

Concentrate THF under reduced pressure.

-

Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

-

Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 1-Boc-3-(4-chlorophenoxymethyl)azetidine .

-

-

Deprotection:

-

Dissolve the purified intermediate in DCM (10 mL).

-

Add 4M HCl in Dioxane (10 mL, excess) at 0°C.

-

Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. The product may precipitate as a white solid. Wash with diethyl ether to remove organic impurities. Dry under high vacuum.

-

3.3 Synthetic Workflow Diagram

Caption: Step-wise synthetic workflow for the production of the hydrochloride salt via Mitsunobu etherification.

Structural Biology & Applications in Drug Design

4.1 Scaffold Hopping & Bioisosterism

The 3-(phenoxymethyl)-azetidine motif is a proven bioisostere for:

-

Piperidines/Pyrrolidines: The azetidine ring contracts the vector, altering the spatial projection of the N-substituent relative to the aryl tail. This can resolve steric clashes in tight binding pockets.

-

Metabolic Stability: The strained 4-membered ring is often less prone to oxidative metabolism (P450) at the α-carbon compared to pyrrolidines, extending half-life (

).

4.2 Pharmacophore Modeling

In CNS targets (e.g., Dopamine D2/D4, Serotonin 5-HT), the basic nitrogen serves as the primary anchor (ionic interaction with Asp residue), while the chlorophenyl group occupies a hydrophobic pocket.

Key Structural Features:

-

Basic Amine: Protonated at physiological pH (pKa ~9.5).

-

Linker: The oxymethyl (-CH₂-O-) linker provides rotational freedom, allowing the aryl group to adopt an optimal dihedral angle.

-

Lipophilic Tail: The 4-Cl substituent enhances potency via halogen bonding or hydrophobic filling.

Caption: Pharmacophore map illustrating the functional roles of the azetidine scaffold components.

Handling & Safety

-

Storage: Store the HCl salt at 2–8°C under desiccated conditions. It is hygroscopic.

-

Stability: Stable in solid form for >2 years. Solutions in DMSO/Methanol should be used within 24 hours.

-

Hazards: Treat as a potential irritant. The free base is likely corrosive to eyes/skin due to basicity. Use standard PPE (gloves, goggles, fume hood).

References

-

BenchChem. (2025).[1][2][3] 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. Retrieved from 1[1][3]

-

ChemScene. (n.d.). 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride Product Data. Retrieved from 4

-

National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from 5

-

PubChem. (n.d.).[6] 3-[(4-chlorophenyl)methyl]azetidine hydrochloride Compound Summary. Retrieved from 7[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidines | Fisher Scientific [fishersci.com]

- 7. PubChemLite - 3-[(4-chlorophenyl)methyl]azetidine hydrochloride (C10H12ClN) [pubchemlite.lcsb.uni.lu]

Azetidine Architectures: A Technical Guide to Synthesis and Medicinal Application

Executive Summary

This technical guide addresses the strategic implementation of azetidine (4-membered nitrogen heterocycle) building blocks in medicinal chemistry.[1][2][3][4] Long considered "difficult" due to ring strain (~25.4 kcal/mol), azetidines have emerged as high-value bioisosteres that modulate lipophilicity (

Part 1: The Physicochemical Advantage

Escaping Flatland with High

Azetidines offer a distinct "Goldilocks" zone between the reactivity of aziridines and the entropic freedom of pyrrolidines. Their inclusion increases the fraction of

Comparative Metrics: Azetidine vs. Homologs

The following table summarizes the shift in properties when contracting a ring from piperidine (6-membered) or pyrrolidine (5-membered) to azetidine.

| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact in MedChem |

| Ring Strain | ~25.4 kcal/mol | ~6.2 kcal/mol | ~0 kcal/mol | High strain enables unique covalent inhibitor designs and strain-release synthesis. |

| Basicity ( | ~11.3 | ~11.3 | ~11.2 | Similar basicity to homologs; often requires lowering via electron-withdrawing groups (EWGs) for permeability.[5] |

| Lipophilicity ( | Low | Medium | High | Ring contraction lowers |

| C-N-C Angle | ~90° | ~109° | ~111° | Alters exit vectors of substituents, critical for fine-tuning target engagement. |

Part 2: Synthetic Methodologies

Strategic Overview

Classical synthesis relies on the thermal cyclization of

Visualization of Synthetic Pathways

The following diagram outlines the decision logic for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Decision tree for selecting synthetic methodologies based on substitution requirements.

Protocol: Strain-Release Synthesis of 3,3-Disubstituted Azetidines

This protocol utilizes the reactivity of azabicyclo[1.1.0]butane (ABB) derivatives to install complex nucleophiles at the C3 position. This method is superior to traditional alkylation for installing sterically demanding groups.[5]

Reagents:

-

1-Boc-3-iodoazetidine (Precursor to ABB) or commercially available ABB sulfonyl fluorides.[5]

-

Nucleophile (e.g., Aryl boronic acid, thiol, or amine).

-

Catalyst: Nickel(II) source (for cross-coupling) or Lewis Acid.[5]

Step-by-Step Workflow:

-

ABB Generation (In-situ):

-

Strain-Release Coupling:

-

Add the electrophile or cross-coupling partner (e.g., Aryl Boronic Acid + Ni catalyst) directly to the ABB solution.

-

Warm to Room Temperature (25°C). The relief of the ~60 kcal/mol strain energy in the bicyclic system drives the ring opening, installing the substituent at C3.

-

-

Workup:

Critical Control Point: The ABB intermediate is volatile and reactive.[5] Avoid isolation if possible; "telescoping" the reaction (one-pot) improves yield and safety.[5]

Part 3: Advanced Architectures (Spirocycles)

Spirocyclic azetidines (e.g., spiro[3.3]heptanes) are potent bioisosteres for piperidines and morpholines. They provide rigidification, locking the molecule into a specific vector while removing the lipophilic bulk of the cyclohexyl ring.

Protocol: Synthesis of Spiro[3.3]heptane-2-amines

This method, popularized by the Mykhailiuk group, uses a robust

Step-by-Step Workflow:

-

Cycloaddition (Formation of

-lactam):-

React methylenecyclobutane with chlorosulfonyl isocyanate (CSI) in

at 0°C. -

Observation: Formation of a white precipitate indicates the

-chlorosulfonyl -

Hydrolyze with aqueous

to yield the spiro-

-

-

Reduction (Lactam

Azetidine):-

Suspend

(2.5 equiv) in anhydrous THF. -

Add the spiro-

-lactam solution dropwise at 0°C (Exothermic!).[5] -

Reflux for 4 hours to ensure complete reduction of the carbonyl.

-

-

Isolation:

Part 4: Bioisosterism & Case Studies

The Gem-Dimethyl Switch

Replacing a gem-dimethyl group with an azetidine ring is a high-impact strategy.[5] The azetidine ring occupies similar steric volume to a gem-dimethyl group but introduces a polar nitrogen handle.[5] This allows for:

-

Solubilization: The amine can be protonated or functionalized to lower LogD.[5]

-

Metabolic Blocking: The quaternary carbon of the azetidine prevents metabolic oxidation (CYP450) that typically attacks methyl groups.[5]

Case Study: Baricitinib (Olumiant)

Baricitinib, a JAK1/JAK2 inhibitor for rheumatoid arthritis, utilizes a specific azetidine-derived linker.

-

Structure: Contains an ethylsulfonyl-azetidine moiety linked to a pyrazole.[5][12]

-

Function: The azetidine ring serves as a rigid linker that orients the cyanomethylene group into the JAK active site.

-

Synthesis Insight: The commercial synthesis involves the coupling of a protected 3-(cyanomethylene)azetidine with a pyrrolo[2,3-d]pyrimidine scaffold. The azetidine core is essential for the selectivity profile against JAK3.[5]

Bioisosteric Logic Flow

Figure 2: Logic flow for applying azetidine bioisosterism in lead optimization.

References

-

Mykhailiuk, P. K. (2019).[5] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][5][7][12][13][14] Link

-

Fawcett, A., Aggarwal, V. K., et al. (2025).[15] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of the American Chemical Society.[5] Link

-

Schindler, C. S., et al. (2024). Azetidines via Visible-Light-Mediated Aza Paternò-Büchi Reactions.[2][5] Science.[5] Link

-

DrugBank. (2025).[5] Baricitinib: Structure and Pharmacology.[5][16]Link

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][17][18] Angewandte Chemie International Edition.[5][13] Link (Foundational text on 4-membered ring bioisosteres).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. clearsynth.com [clearsynth.com]

- 13. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Azetidine synthesis [organic-chemistry.org]

- 16. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Azetidine Renaissance: Pharmacological Potential and Synthetic Innovations of 3-Substituted Derivatives

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Modern drug discovery is undergoing a structural paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward conformationally restricted, sp3-rich heterocycles. Within this space, azetidines—four-membered nitrogen-containing rings—have emerged as privileged scaffolds [[1]](). Possessing unique angle strain that bridges the high reactivity of aziridines and the stability of pyrrolidines, 3-substituted azetidines are now critical components in FDA-approved drugs like baricitinib and cobimetinib 2. This whitepaper explores the physicochemical causality behind their success, their diverse pharmacological applications, and the modern strain-release synthetic protocols that make their integration possible.

Structural Causality: The Physicochemical Rationale

As medicinal chemists, the decision to incorporate a 3-substituted azetidine into a lead compound is driven by strict structural causality rather than arbitrary screening. Azetidines serve as exceptional bioisosteres for larger saturated heterocycles (e.g., piperidines, morpholines) and gem-dimethyl groups 2.

The Mechanistic "Why":

-

Metabolic Stability: The compact nature of the 4-membered ring, combined with its high fraction of sp3 carbons (Fsp3), significantly reduces lipophilicity (LogD) and steric bulk. This minimizes the molecule's affinity for off-target lipophilic pockets and lowers susceptibility to Cytochrome P450-mediated oxidative metabolism 3.

-

Vectorial Precision: The conformational rigidity of the azetidine ring provides a well-defined three-dimensional framework. This allows for precise spatial orientation of pharmacophores, enhancing receptor binding affinity while mitigating the entropic penalty typically associated with flexible alkyl chains 2.

Quantitative Impact of Azetidine Bioisosterism

| Structural Modification | Therapeutic Target / Assay | Impact on Potency | Impact on Metabolic Stability (HLM T1/2) | Ref |

| Piperidine → 3-Substituted Azetidine | NK2 Receptor Antagonism | Functional pA2 increased to 9.3 | Increased from <10 min to 70 min | [[3]]() |

| 3-α-Oxyazetidine → 3-Aminoazetidine | SERT / NET / DAT (TRIs) | Maintained broad-spectrum affinity | Improved in vivo antidepressant efficacy | [[4]]() |

| Standard Carbamate → Azetidine Carbamate | Monoacylglycerol Lipase (MAGL) | IC50 < 10 nM | Enhanced covalent binding efficiency | 5 |

Pharmacological Landscape

Neuropharmacology and CNS Modulation

Azetidine derivatives exhibit profound potential in central nervous system (CNS) disorders due to their favorable blood-brain barrier (BBB) permeability profiles.

-

Triple Reuptake Inhibitors (TRIs): 3-aminoazetidines have been successfully developed as potent TRIs targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. By replacing the 3-α-oxyazetidine core with a 3-aminoazetidine moiety, researchers achieved broad-spectrum antidepressant efficacy in forced swimming tests without the liabilities of earlier generation compounds [[4]]().

-

Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into pro-inflammatory arachidonic acid (AA). 3-substituted azetidine carbamates act as highly efficient, covalent irreversible inhibitors of MAGL. This inhibition elevates central 2-AG levels, demonstrating potent neuroprotective and anti-inflammatory effects 5.

Pharmacological signaling pathway of MAGL inhibition by azetidine carbamates.

Antimicrobial and Oncology Applications

-

Antimicrobial Resistance: While the 2-azetidinone (beta-lactam) core is a cornerstone of historical antibiotics, novel 3-substituted azetidine derivatives are demonstrating renewed efficacy against resistant bacterial strains, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis []().

-

Oncology & Immunology: Azetidine-3-carboxylic acid derivatives are highly valued linking fragments and rigidifying moieties. They are integral to the design of sphingosine-1-phosphate (S1P) receptor agonists, which are critical in modulating immune responses and treating multiple sclerosis 6.

Synthetic Innovations: The Strain-Release Paradigm

Historically, the synthesis of 3-substituted azetidines required multi-step, low-yield pathways or the use of hazardous reagents. Today, the "strain-release" functionalization of 1-azabicyclo[1.1.0]butanes (ABB) represents a highly efficient, self-validating protocol for medicinal chemists 6.

Reaction Causality: ABB contains massive ring strain within its C-N-C dihedral angles (compressed to ~60°). Electrophilic activation of the bridging C-N bond triggers a semipinacol-type rearrangement. The subsequent nucleophilic attack cleaves the C-N bond, releasing approximately 30 kcal/mol of strain energy. This massive thermodynamic release drives the reaction forward irreversibly, ensuring high regioselectivity and yield 7.

Strain-release synthesis workflow of 3-substituted azetidines from ABB.

Experimental Protocol: Gram-Scale Synthesis of 3-Haloazetidines via Strain-Release

Objective: To synthesize protected 3-haloazetidines from ABB utilizing a strain-release mechanism.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10.0 mmol of N-protected 1-azabicyclo[1.1.0]butane in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Strict moisture exclusion is critical to prevent premature hydrolysis of the highly reactive ABB intermediate.

-

-

Electrophilic Activation: Cool the reaction mixture to 0 °C. Introduce 1.2 equivalents of Hexafluoro-2-propanol (HFIP) 7.

-

Causality: HFIP acts as a dual-purpose reagent; its mild acidity and strong hydrogen-bond donating capability polarize the bridging C-N bond without triggering unwanted polymerization.

-

-

Nucleophilic Trapping: Slowly add 1.5 equivalents of the desired halide source (e.g., trichloroacetimidate derivatives or a mild halide salt) dropwise. Maintain stirring for 2 hours while allowing the mixture to gradually warm to room temperature.

-

Reaction Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the ABB starting material and the emergence of a lower-Rf spot indicates successful C-N bond cleavage and azetidine formation.

-

Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification and Structural Confirmation: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient). Validate the 3-substituted azetidine structure via 1H NMR; the presence of highly symmetrical multiplets between 3.5–4.5 ppm confirms the intact 4-membered ring.

Conclusion

The integration of 3-substituted azetidines into medicinal chemistry pipelines is not a trend, but a structurally and thermodynamically sound strategy. By leveraging their unique sp3-rich geometry, researchers can systematically improve metabolic stability, fine-tune target affinity, and navigate complex intellectual property landscapes. Supported by modern strain-release synthetic methodologies, the azetidine scaffold stands as a foundational pillar for next-generation drug discovery.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / Taylor & Francis URL:[Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs (Extended) Source: ResearchGate URL:[Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: PMC / NIH URL:[Link]

-

Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor Source: PubMed / NIH URL:[Link]

-

Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

-

Antimicrobial potential of various substituted azetidine derivatives: a mini review Source: MedCrave Online URL:[Link]

-

An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL:[Link]

-

HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.0]butanes with Heterocyclobutane Trichloroacetimidates Source: Organic Letters / ACS Publications URL:[Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

3-(4-Chloro-phenoxymethyl)-azetidine SMILES and InChI strings

High-Value Scaffold for Medicinal Chemistry & Lead Optimization

Executive Summary

3-(4-Chloro-phenoxymethyl)-azetidine (CAS: 954224-17-0) represents a critical structural motif in modern drug discovery, particularly within the field of fragment-based lead design. As a constrained 4-membered heterocycle, the azetidine ring offers unique physicochemical advantages over its larger homologues (pyrrolidines and piperidines), including reduced lipophilicity (LogP) and altered metabolic vectors. This guide provides a definitive technical analysis of the compound, detailing its chemical informatics, validated synthetic pathways, and handling protocols for research applications.

Part 1: Chemical Identity & Informatics

Precise chemical identification is the bedrock of reproducible science. The following data integrates standard registry identifiers with machine-readable strings essential for chemoinformatics databases.

Core Identifiers

| Parameter | Value |

| Chemical Name | 3-((4-Chlorophenoxy)methyl)azetidine |

| CAS Registry Number | 954224-17-0 (Free Base) 1864053-23-5 (Hydrochloride Salt) |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| Exact Mass | 197.0607 |

Machine-Readable Strings

SMILES (Canonical):

Usage Note: This string represents the free base. For the hydrochloride salt, append .Cl.

InChI String:

InChIKey:

Part 2: Physicochemical Profile & Structural Logic

The azetidine core is not merely a linker; it is a conformational lock. By constraining the nitrogen lone pair and the C3-substituent vectors, 3-substituted azetidines often improve the Ligand Efficiency (LE) of bioactive molecules.

Key Properties

| Property | Value | biological Relevance |

| cLogP | ~1.99 | Optimal for CNS penetration and oral bioavailability (Lipinski compliant). |

| TPSA | ~21.3 Ų | Indicates good membrane permeability. |

| pKa (Conj. Acid) | ~10.5 | The secondary amine is highly basic, predominantly protonated at physiological pH. |

| Fsp³ | 0.40 | High fraction of sp³ carbons improves solubility and reduces "flatness" associated with toxicity. |

Structural Logic Diagram

The following diagram illustrates the structure-activity relationship (SAR) logic behind selecting this scaffold over traditional alternatives.

Figure 1: Comparative advantages of the azetidine scaffold in medicinal chemistry.

Part 3: Synthetic Pathways & Experimental Protocols

Expert Insight: While direct alkylation of azetidine is possible, it is prone to over-alkylation and ring-opening polymerization. The most robust route utilizes a Mitsunobu coupling strategy starting from N-Boc-3-(hydroxymethyl)azetidine. This method ensures regioselectivity and preserves the strained ring system.

Validated Protocol: Mitsunobu Coupling Route

Reaction Scheme:

-

Coupling: N-Boc-3-(hydroxymethyl)azetidine + 4-Chlorophenol + PPh₃ + DIAD → Ether Intermediate.

-

Deprotection: Ether Intermediate + TFA → Final Product (TFA Salt).

Step 1: Ether Formation

-

Reagents: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), 4-Chlorophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the azetidine alcohol, 4-chlorophenol, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1][2]

-

Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the alcohol.[1]

-

Workup: Concentrate in vacuo. Triturate with cold diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

-

Step 2: Boc-Deprotection

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the intermediate in DCM (0.1 M).

-

Add TFA (10–20 eq) at 0°C. Stir at room temperature for 2 hours.

-

Workup (Free Base): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO₃ (aq) until pH > 8. Dry organic layer over Na₂SO₄ and concentrate.[1]

-

Workup (HCl Salt): Alternatively, treat the intermediate with 4N HCl in dioxane to precipitate the hydrochloride salt directly.

-

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the preparation of the target compound.

Part 4: Handling & Safety (MSDS Summary)

As a secondary amine and halogenated aromatic, this compound requires specific handling protocols.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is significantly more stable than the free base.

-

Stability: Avoid prolonged exposure to air (CO₂ absorption by the amine) and strong oxidizing agents.

References

-

Chemical Identity & Properties: PubChem. 3-((4-Chlorophenoxy)methyl)azetidine. National Library of Medicine. Available at: [Link][3]

-

Mitsunobu Reaction Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Available at: [Link]

- Azetidine Scaffolds in Drug Design: Lowe, M. A., et al. "Azetidines: New Tools for the Medicinal Chemist." Bioorganic & Medicinal Chemistry Letters, 2010. (General reference for scaffold utility).

Sources

Literature review on phenoxymethyl-azetidine scaffolds

An In-Depth Technical Guide to Phenoxymethyl-Azetidine Scaffolds in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth review of phenoxymethyl-azetidine scaffolds, intended for researchers, medicinal chemists, and drug development professionals. We will explore the synthesis, derivatization, and pharmacological significance of this versatile structural motif, grounded in field-proven insights and authoritative references.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

In contemporary drug discovery, the quest for novel chemical matter with improved pharmacological and pharmacokinetic profiles is relentless. Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as vital structural motifs.[1] Their significance stems from a unique combination of physicochemical properties conferred by the strained four-membered ring.[2][3][4]

Compared to their less strained five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer a compelling proposition:

-

Enhanced Aqueous Solubility : The polar nitrogen atom within the compact, sp³-rich framework often improves solubility, a critical parameter for drug formulation and bioavailability.[1]

-

Metabolic Stability : The rigid azetidine ring can enhance metabolic stability by locking conformations and preventing enzymatic degradation at specific sites.[1][2]

-

Three-Dimensional Diversity : The non-planar structure of the azetidine ring provides access to unique three-dimensional vectoral orientations, allowing for more precise and high-affinity interactions with biological targets.[2] This is a significant advantage over flat, aromatic rings which occupy a more limited chemical space.

-

Synthetic Tractability : Advances in synthetic methodologies have made the construction and functionalization of the azetidine core more accessible, enabling its broader application in drug discovery programs.[1][3]

The incorporation of azetidine motifs into approved drugs such as baricitinib, cobimetinib, and azelnidipine validates their utility in enhancing metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1]

The Phenoxymethyl-Azetidine Core: A Versatile Building Block

Among the diverse array of substituted azetidines, the 3-(phenoxymethyl)azetidine scaffold has garnered attention as a versatile building block, particularly for therapeutics targeting the Central Nervous System (CNS).[5] This core structure combines the favorable properties of the azetidine ring with the phenoxy moiety, which can engage in various receptor interactions and be readily modified to tune activity.

Derivatives of the closely related 3-phenoxyazetidine core have demonstrated potential as anorexigenics, antidepressants, and antiepileptics.[5] Furthermore, these scaffolds have been explored as modulators of catecholaminergic neurotransmission, suggesting their potential to influence dopamine, norepinephrine, and serotonin pathways crucial in treating a range of CNS disorders.[5]

Synthesis and Derivatization Strategies

The practical utility of a chemical scaffold is directly linked to its synthetic accessibility. The phenoxymethyl-azetidine core can be constructed and functionalized through robust and scalable chemical transformations.

Synthesis of the Core 3-(Phenoxymethyl)azetidine

A common and effective strategy for synthesizing the core structure involves the nucleophilic substitution of a leaving group at the 3-position of a protected azetidine with a phenoxide nucleophile.[5] The causality behind this approach lies in the reliable Sₙ2 reaction mechanism, where the choice of protecting group and leaving group is critical for success.

A key intermediate is often an N-protected 3-hydroxyazetidine. The hydroxyl group is a poor leaving group and must be "activated" by converting it into a better one, such as a tosylate or mesylate. This activation step is crucial as it significantly lowers the energy barrier for the subsequent nucleophilic attack by the phenoxide.

Caption: Potential sites of action for phenoxymethyl-azetidine derivatives in a dopaminergic synapse.

Antimicrobial and Antitumor Activity

While CNS applications are prominent, the broader azetidine class, including related structures, shows promise in other areas. Studies on various azetidine derivatives have reported significant antimicrobial and antitumor activities. For example, certain 2-oxo-azetidine (β-lactam) derivatives exhibit antibacterial, antifungal, and antitubercular properties. [6]A study of novel azetidine-4-one derivatives showed potent activity against Staphylococcus aureus and Escherichia coli. [7] In oncology, a conformational restriction strategy was used to design TZT-1027 analogues containing a 3-aryl-azetidine moiety, which exhibited potent antiproliferative activities against A549 and HCT116 cancer cell lines. [8]

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing lead compounds. For azetidine-containing dipeptide inhibitors of Human Cytomegalovirus (HCMV), specific structural features were found to be essential for activity. [9]These included:

-

A benzyloxycarbonyl moiety at the N-terminus.

-

An aliphatic C-terminal side-chain.

-

Aliphatic or no substituents at the C-carboxamide group.

These findings highlight how subtle modifications to the scaffold's periphery can dramatically impact biological activity, underscoring the importance of systematic derivatization.

| Compound ID | Cell Line | IC₅₀ (nM) | Reference |

| 1a (TZT-1027 Analogue) | A549 (Lung Carcinoma) | 2.2 | [8] |

| 1a (TZT-1027 Analogue) | HCT116 (Colon Carcinoma) | 2.1 | [8] |

| M7 (Azetidine-4-one) | S. aureus Inhibition Zone | 22 mm | [7] |

| M7 (Azetidine-4-one) | E. coli Inhibition Zone | 25 mm | [7] |

| M8 (Azetidine-4-one) | E. coli Inhibition Zone | 25 mm | [7] |

| Table 1: Representative biological activity data for various azetidine-containing compounds. IC₅₀ values represent the concentration for 50% inhibition. Inhibition zones are measured at a concentration of 0.01 mg/mL. |

Key Experimental Protocols

The following protocols are adapted from authoritative sources and provide a framework for the synthesis and evaluation of phenoxymethyl-azetidine derivatives.

Protocol 1: Synthesis of 3-(Phenoxymethyl)azetidine

[5] This protocol describes a two-step process starting from an N-protected 3-hydroxyazetidine.

Step 1: Activation of the Hydroxyl Group (Tosylation)

-

Dissolve N-diphenylmethyl-3-hydroxyazetidine in pyridine in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C. The tosyl chloride electrophilically activates the hydroxyl group, converting it into a tosylate, which is an excellent leaving group.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Perform an aqueous workup to quench the reaction and purify the product by recrystallization or column chromatography to yield N-diphenylmethyl-3-(tosyloxy)azetidine.

Step 2: Nucleophilic Substitution with Phenoxide

-

In a separate flask, dissolve phenol in a suitable solvent like dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol and form the sodium phenoxide nucleophile. Exercise caution as NaH is highly reactive.

-

Add the N-diphenylmethyl-3-(tosyloxy)azetidine from Step 1 to the phenoxide solution.

-

Heat the mixture (e.g., to 80 °C) and stir for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction, perform an aqueous workup, and extract the product.

-

Purify the resulting N-protected 3-(phenoxymethyl)azetidine via column chromatography.

Step 3: Deprotection

-

Dissolve the protected compound in a suitable solvent (e.g., ethanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (hydrogenolysis) to cleave the diphenylmethyl protecting group.

-

Filter the reaction mixture through Celite to remove the catalyst. [5]5. Concentrate the filtrate under reduced pressure to obtain the final product, 3-(phenoxymethyl)azetidine. Further purification can be done by chromatography or distillation. [5]

Protocol 2: Buchwald-Hartwig N-Arylation

[10] This protocol details a general procedure for coupling 3-(phenoxymethyl)azetidine with an aryl halide.

-

To an oven-dried reaction vial, add the aryl halide (1.0 eq), 3-(phenoxymethyl)azetidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq). The base is critical for deprotonating the azetidine nitrogen and regenerating the active catalyst.

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free atmosphere, as the palladium catalyst is oxygen-sensitive.

-

Add an anhydrous solvent, such as toluene or dioxane, via syringe.

-

Seal the vial and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-3-(phenoxymethyl)azetidine derivative.

Protocol 3: Forced Swim Test (FST) for Antidepressant Activity

[5] This is a standard behavioral test to screen for potential antidepressant effects in rodents.

-

Animals : Use male mice (e.g., C57BL/6). Acclimatize them to the laboratory environment for at least one week before testing.

-

Apparatus : Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm. The depth is important to prevent the mice from supporting themselves by touching the bottom.

-

Procedure :

-

Administer the test compound (derivatives of phenoxymethyl-azetidine) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Gently place each mouse individually into the swim cylinder.

-

Conduct a 6-minute test session. The first 2 minutes are considered a habituation period and are not scored.

-

During the final 4 minutes, record the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

-

Analysis : A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of a potential antidepressant-like effect.

Conclusion and Future Outlook

The phenoxymethyl-azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of desirable physicochemical properties and synthetic accessibility. Its utility has been demonstrated primarily in the development of novel CNS-active compounds, but emerging research suggests potential in oncology and infectious diseases.

Future research should focus on expanding the chemical space around this core. The development of novel synthetic methods, particularly for stereoselective synthesis, will enable the creation of more complex and precisely tailored molecules. [1]Furthermore, exploring diverse substitutions on both the phenoxy ring and the azetidine nitrogen will continue to uncover new structure-activity relationships and potentially lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

- 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. Benchchem.

- Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine. Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.

- Azetidines in medicinal chemistry: emerging applic

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

- Azetidine Synthesis. ScienceDirect.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents.

- Azetidines – Knowledge and References. Taylor & Francis.

- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC.

- (S)-1-methyl-5-(2-phenoxymethyl-azetidine-1-sulfonyl)-1H-indole-2,3-dione. PubChem.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. ajchem-a.com [ajchem-a.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: 3-(4-Chloro-phenoxymethyl)-azetidine Safety & Handling

[1][2]

Introduction & Scope

This technical guide provides a comprehensive safety and operational framework for 3-(4-Chloro-phenoxymethyl)-azetidine , a high-value heterocyclic building block used in medicinal chemistry.[1][2] Unlike standard Safety Data Sheets (SDS), this document integrates regulatory hazard data with practical, field-proven handling protocols designed for drug discovery workflows.[2]

Azetidines are increasingly utilized as bioisosteres for piperidines or pyrrolidines to improve metabolic stability and lower lipophilicity (LogP).[2] However, the inherent ring strain (~26 kcal/mol) of the four-membered azetidine ring necessitates specific handling precautions to prevent degradation and ensure operator safety.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

The following data aggregates experimental and predicted properties essential for stoichiometry calculations and solubility assessments.

| Property | Data | Notes |

| Chemical Name | This compound | |

| CAS Number | 954224-17-0 (Free Base)1864053-23-5 (HCl Salt) | Verify specific form before use.[1][2][3] |

| Molecular Formula | C₁₀H₁₂ClNO | |

| Molecular Weight | 197.66 g/mol (Free Base)234.12 g/mol (HCl Salt) | Use correct MW for molarity calc.[1][2] |

| SMILES | C1C(CN1)COC2=CC=C(C=C2)Cl | |

| Appearance | Viscous oil or low-melting solid (Free Base)White crystalline solid (HCl Salt) | Free base may darken upon oxidation.[1][2] |

| Solubility | DMSO, Methanol, DCM, Chloroform | HCl salt requires polar solvents. |

| LogP (Predicted) | ~2.0 | Moderate lipophilicity.[1][2] |

| pKa (Predicted) | ~9.5 - 10.5 (Secondary Amine) | Basic; forms stable salts.[1][2] |

Hazard Identification & Risk Assessment

GHS Classification (Regulation (EC) No 1272/2008)

| Hazard Class | Hazard Statement (H-Code) | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |

Mechanistic Hazard Analysis (The "Why")

-

Amine Reactivity: As a secondary amine, the compound is a nucleophile and a base. It can cause chemical burns to mucous membranes upon contact, manifesting as severe irritation (H315, H319).

-

Ring Strain: The azetidine ring is kinetically stable but thermodynamically unstable.[2] Under strong acidic conditions or high heat, the ring may open, potentially generating reactive alkylating species which are often cytotoxic.

-

Halogenated Moiety: The p-chlorophenoxy group increases lipophilicity, facilitating skin absorption.[2]

Safe Handling, Storage & Stability

Storage Protocols

-

Temperature: Store at 2–8°C . Long-term storage of the free base is best at -20°C .[1]

-

Atmosphere: Hygroscopic.[1][2] Store under Argon (Ar) or Nitrogen (N₂) .[2] The HCl salt is prone to absorbing moisture, which complicates weighing accuracy.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.[1][2]

Solution Stability

-

DMSO/MeOH Stocks: Stable for ~1 month at -20°C.

-

Aqueous Solutions: Prepare fresh. Azetidines can hydrolyze or polymerize in aqueous media over time, especially at non-neutral pH.

Incompatibilities

Application Scientist's Guide: Experimental Workflow

Scenario: N-Functionalization (Amide Coupling)

Objective: Couple this compound (HCl salt) with a carboxylic acid (R-COOH) using HATU.

Critical Safety Checkpoints:

-

Neutralization: The HCl salt must be neutralized in situ to release the nucleophilic free amine.[2] Failure to add sufficient base (e.g., DIPEA) will result in zero yield and potential accumulation of unreacted active ester.

-

Stoichiometry: Use 3.0–4.0 equivalents of base: 1 eq to neutralize the HCl, 1 eq to deprotonate the carboxylic acid, and 1–2 eq to drive the reaction.

Step-by-Step Protocol:

-

Preparation:

-

Weigh R-COOH (1.0 eq) and HATU (1.1 eq) into a reaction vial.

-

Dissolve in anhydrous DMF or DMAc (0.1 M concentration).[2]

-

Add DIPEA (1.5 eq) and stir for 5 minutes to activate the acid (Active Ester formation).

-

-

Amine Addition:

-

Monitoring:

-

Work-up (Safety Focus):

-

Quench with saturated NaHCO₃ (evolution of CO₂ possible).[2]

-

Extract with Ethyl Acetate .[1][2] Wash organic layer with water/brine to remove DMF.[2]

-

Disposal: Collect aqueous waste containing HATU byproducts (tetramethylurea) in a dedicated halogenated waste stream if DCM was used, or general organic waste.[2]

-

Emergency Response

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2] Seek medical attention immediately. |

| Skin Contact | Wash with copious soap and water.[1][2] Do not use organic solvents (ethanol/DMSO) as they may increase absorption.[2] |

| Inhalation | Move to fresh air.[1][2] If breathing is difficult, administer oxygen.[2] |

| Spill (Solid) | Dampen with water to prevent dust.[2] Sweep up and place in a hazardous waste container. |

| Spill (Liquid) | Absorb with sand or vermiculite.[2] Do not use sawdust (flammability risk).[2] |

Visualizations

Diagram 1: Safety Decision Tree & Handling Logic

This diagram guides the researcher through the decision-making process for handling the salt vs. free base forms.[1][2]

Caption: Decision tree for safe handling and activation of this compound based on chemical form.

Diagram 2: Experimental Workflow & Hazard Control

This diagram visualizes the amide coupling protocol described in Section 5, highlighting safety checkpoints.

Caption: Step-by-step experimental workflow for N-functionalization with critical safety and stoichiometry checkpoints.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24902356, 3-(4-Fluoro-phenoxymethyl)-azetidine (Analogous Structure).[1][2] Retrieved February 28, 2026 from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling (ATP 17).[2] Retrieved February 28, 2026 from [Link]

-

Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel synthetic routes to azetidines and their use in the synthesis of alkaloids and other bioactive compounds. Chemical Reviews, 108(9), 3988-4035.[2] [Link][2]

Whitepaper: The Azetidine Renaissance in Modern Drug Discovery

[bgcolor="#FFFFFF", size="7.9,4",

A Technical Guide to the Synthesis, Pharmacokinetics, and Application of Four-Membered Nitrogen Heterocycles

The "Escape from Flatland"

For decades, medicinal chemistry was dominated by planar, sp2-hybridized aromatic rings due to their synthetic accessibility via cross-coupling reactions. However, as drug discovery paradigms shift toward targeting complex, three-dimensional biological macromolecules, the limitations of "flat" molecules—such as poor aqueous solubility and off-target toxicity—have become apparent.

Enter the azetidine ring : a four-membered, saturated nitrogen-containing heterocycle. Once considered a synthetic curiosity due to its challenging preparation, azetidine has emerged as a privileged scaffold in modern drug design [1.4]. By incorporating azetidines, drug development professionals can increase the sp3 fraction (Fsp3) of a molecule, introducing critical three-dimensionality while maintaining a low molecular weight profile[1].

Physicochemical & Pharmacokinetic Rationale

The integration of azetidine intermediates into a drug candidate is not merely a structural novelty; it is a calculated pharmacokinetic strategy.

-

Ring Strain and Stability: Azetidines possess a ring strain of approximately 25.4 kcal/mol[2]. This places them perfectly between highly reactive, unstable aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol). This "Goldilocks" strain provides a thermodynamic driving force for specific synthetic ring-opening reactions, yet ensures the scaffold remains robustly stable under physiological conditions[2].

-

Bioisosteric Replacement: In drug design, azetidines frequently serve as conformationally restricted bioisosteres for larger cyclic amines (like piperidine) or acyclic fragments[3]. This rigid nature reduces the entropic penalty of target binding, as the molecule is already "locked" into its bioactive conformation prior to receptor engagement.

-

Metabolic Shielding: Replacing a planar phenyl ring with an azetidine ring significantly lowers the lipophilicity (logD), thereby improving aqueous solubility and protecting the molecule from rapid oxidative metabolism by hepatic cytochrome P450 enzymes[1].

Advanced Synthetic Methodologies

Historically, azetidines were synthesized via the intramolecular cyclization of γ-amino halides—a process requiring harsh bases and extended reflux that often degraded sensitive pharmacophores[4]. Today, advanced methodologies allow for the late-stage functionalization of complex drug precursors.

Strain-Release Azetidinylation

Pioneered in recent years, this method utilizes azabicyclo[1.1.0]butanes (ABB) . By harnessing the massive internal ring strain of the bicyclic system, ABBs can react with secondary amines under mild conditions to yield functionalized azetidines, bypassing the need for transition-metal catalysts[2].

Workflow of strain-release azetidinylation for late-stage drug functionalization.

Defluorosulfonylation of Azetidine Sulfonyl Fluorides (ASFs)

Azetidine sulfonyl fluorides (ASFs) represent a breakthrough in accessing 3,3-disubstituted azetidines. Under mild thermal conditions, ASFs extrude sulfur dioxide and fluoride ions to generate a highly reactive carbocation intermediate, which can be trapped by diverse nucleophiles to form novel drug analogs[5].

Defluorosulfonylation (deFS) pathway of Azetidine Sulfonyl Fluorides (ASF).

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be designed with clear causality and self-validating endpoints to ensure scientific integrity.

Protocol A: Strain-Release Azetidinylation of Secondary Amines

-

Objective: To install an azetidine moiety onto a secondary amine drug precursor using ABB.

-

Step 1: Reagent Preparation. Dissolve the secondary amine (1.0 equiv) in anhydrous DMF (0.1 M) under an argon atmosphere.

-

Causality: DMF is selected because its polar aprotic nature stabilizes the transition state of the nucleophilic attack without hydrogen-bonding to the amine, preserving its nucleophilicity. Anhydrous conditions prevent the competitive hydrolysis of the highly strained ABB reagent.

-

-

Step 2: Reagent Introduction. Introduce the Azabicyclo[1.1.0]butane (ABB) reagent (1.2 equiv) dropwise at 25 °C.

-

Causality: The slight stoichiometric excess compensates for trace moisture degradation. Dropwise addition prevents localized thermal spikes that could trigger ABB polymerization.

-

-

Step 3: Thermal Activation & Self-Validation. Elevate the reaction temperature to 60 °C and stir for 4–6 hours.

-

Validation: Monitor the reaction via LC-MS. The reaction is a self-validating system: it is complete when the mass of the starting amine is entirely consumed and replaced by a single peak corresponding to the[M+ABB]+ adduct. If the reaction stalls, it indicates steric hindrance, necessitating a Lewis acid catalyst (e.g., Mg(ClO4)2) to further polarize the ABB C-N bond.

-

-

Step 4: Spectral Verification. Quench with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography.

-

Validation: Confirm the structural integrity of the azetidine ring via 1H-NMR. The presence of a characteristic multiplet at 3.2–3.8 ppm (representing the CH2-N protons) confirms that the four-membered ring remains intact and did not undergo undesired acyclic degradation.

-

Protocol B: Defluorosulfonylation (deFS) of ASFs

-

Objective: To synthesize functionalized azetidine derivatives via carbocation intermediates[5].

-

Step 1: Precursor Assembly. Combine the ASF precursor (1.0 equiv) with the target nucleophile (e.g., an E3 ligase recruiter, 1.5 equiv) in a pressure-rated vial.

-

Step 2: Thermal Extrusion. Suspend the mixture in 1,4-dioxane and heat strictly to 60 °C.

-

Causality: Heating to exactly 60 °C provides the precise activation energy required to trigger the deFS pathway. This thermal threshold extrudes SO2 and F- to generate the azetidinyl carbocation while preserving sensitive functional groups on the nucleophile[5].

-

-

Step 3: Reaction Monitoring & Self-Validation. Equip the vial with a pressure monitor or bubbler.

-

Validation: The reaction validates its own progress through the stoichiometric evolution of SO2 gas. The complete cessation of gas evolution serves as a definitive, visual endpoint indicating the exhaustion of the ASF precursor.

-

Quantitative Pharmacokinetic Impact

The integration of azetidine intermediates has directly contributed to the clinical success of several FDA-approved therapeutics and advanced clinical candidates. The table below summarizes the quantitative and structural benefits of this privileged scaffold across various therapeutic areas.

Table 1: Bioactive Azetidines and their Pharmacokinetic Impact

| Drug / Compound | Target | Therapeutic Indication | Role of the Azetidine Scaffold / PK Benefit |

| Baricitinib | JAK1/JAK2 | Rheumatoid Arthritis | Enhances metabolic stability, structural rigidity, and receptor selectivity[1]. |

| Cobimetinib | MEK1/MEK2 | Melanoma | Directs the spatial orientation of the molecule; improves aqueous solubility[3]. |

| Azelnidipine | Calcium Channels | Hypertension | Increases lipophilicity and optimizes target-binding affinity[6]. |

| PF-3635659 | M3 Receptor | COPD / Asthma | Acts as a rigid, sp3-rich bioisostere for larger, less stable cyclic amines[1]. |

| VER-24052 | FAAH | Pain Management | Chiral azetidine-urea provides highly enantioselective inhibition (IC50 = 78 nM)[6]. |

Conclusion

The azetidine ring has transcended its historical reputation as a synthetically intractable motif to become a cornerstone of modern drug discovery. By leveraging advanced synthetic methodologies like strain-release azetidinylation and defluorosulfonylation, medicinal chemists can now routinely access this chemical space. The resulting improvements in Fsp3 character, metabolic shielding, and conformational rigidity ensure that azetidine intermediates will continue to drive the development of next-generation therapeutics.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 1

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. 5

-

The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem. 3

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.7

-

Azetidines in Drug Discovery. PharmaBlock. 6

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Optimized Reductive Amination Protocols for 3-(4-Chloro-phenoxymethyl)-azetidine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Context

Azetidines are highly valued in modern drug discovery as metabolically stable, conformationally restricted bioisosteres for larger aliphatic rings. Specifically, 3-(4-Chloro-phenoxymethyl)-azetidine (MW: 197.66 g/mol )[1] serves as a versatile secondary amine building block. Functionalizing the azetidine nitrogen via reductive amination is a critical C-N bond-forming strategy used to generate diverse tertiary amine libraries for structure-activity relationship (SAR) studies.

Mechanistic Principles & Reagent Causality

Reductive amination involves the condensation of an amine with a carbonyl compound to form an iminium intermediate, followed by in situ reduction. For azetidines, the choice of reagents is dictated by the need to preserve the strained four-membered ring while ensuring complete conversion.

-

The Reductant (Causality): Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the gold standard for this transformation[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride. This makes STAB a mild reducing agent that reacts significantly faster with protonated iminium ions than with the parent aldehydes or ketones, preventing the premature reduction of the carbonyl starting material into an alcohol[2].

-

The Acid Catalyst (Causality): Azetidines are relatively basic (pKa ~ 10.4). The addition of stoichiometric glacial acetic acid (AcOH) serves a dual purpose. First, it slightly buffers the basic amine. Second, and more importantly, it protonates the carbonyl oxygen to accelerate hemiaminal formation and facilitates the dehydration step required to form the highly reactive iminium species[2].

-

Solvent Selection: 1,2-Dichloroethane (DCE) is preferred over Tetrahydrofuran (THF) or Methanol because it provides optimal solubility for STAB and does not participate in hydrogen bonding that might stabilize the hemiaminal and stall dehydration[2].

Reaction Pathway Visualization

Mechanistic pathway of azetidine reductive amination via an iminium intermediate.

Standard Operating Protocol

This protocol describes the derivatization of this compound with a representative aryl aldehyde (e.g., 3,5-dichlorobenzaldehyde), a common functionalization in medicinal chemistry[3].

Scale: 1.0 mmol

Step-by-Step Methodology:

-

Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 197.7 mg) and the target aldehyde (e.g., 3,5-dichlorobenzaldehyde, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

-

Iminium Pre-formation: Add glacial acetic acid (1.0 mmol, 57 µL) to the stirring solution. Stir the mixture at room temperature under an inert atmosphere (N2 or Ar) for 30 minutes.

-

Self-Validating Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram should show the disappearance of the secondary amine mass (m/z [M+H]+ 198) and the appearance of the iminium/hemiaminal intermediate mass.

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (STAB, 1.5 mmol, 318 mg) portion-wise over 5 minutes to control any mild exotherm.

-

Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours[3].

-

Self-Validating Checkpoint: Monitor reaction completion via TLC (e.g., 5% MeOH in DCM, visualized by UV and Ninhydrin stain) or LC-MS. STAB reductions are typically clean, showing a single major product peak[2].

-

-

Quench: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NaHCO3 (5 mL).

-

Self-Validating Checkpoint: Vigorous gas evolution (H2 and CO2) will occur as the unreacted STAB and acetic acid are neutralized. Wait until bubbling ceases (approx. 15 minutes).

-

-

Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes/EtOAc or DCM/MeOH) to afford the pure tertiary azetidine product[3].

Quantitative Data & Optimization Matrix

The following table summarizes the baseline conditions and optimization parameters for difficult substrates.

| Parameter | Standard Condition | Optimization for Hindered Substrates | Mechanistic Rationale |

| Solvent | 1,2-Dichloroethane (DCE) | THF or Toluene (with heating) | DCE provides optimal STAB solubility[2]. THF can be used if higher temperatures (e.g., 60 °C) are required for sterically hindered ketones. |

| Reductant | NaBH(OAc)3 (1.5 eq) | Increase to 2.0 - 2.5 eq | Excess STAB compensates for slow iminium formation, ensuring the reactive intermediate is trapped immediately upon formation[2]. |

| Additive | Glacial AcOH (1.0 eq) | Ti(O-iPr)4 (1.2 eq) | Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing iminium formation with highly unreactive or enolizable ketones. |

| Temperature | 0 °C to Room Temp | 40 °C - 60 °C | 0 °C during addition controls the exotherm. Mild heating overcomes activation barriers for bulky carbonyls. |

| Time | 2 - 4 hours | 12 - 24 hours | Azetidine secondary amines are highly reactive; however, bulky aldehydes may require extended stirring to reach >95% conversion[3]. |

References

Sources

Application Note: Preparation and Crystallization of Pharmaceutical Salts of 3-(4-Chloro-phenoxymethyl)-azetidine

[1][2]

Abstract

This application note details the strategic selection and preparation of pharmaceutically acceptable salts for 3-(4-Chloro-phenoxymethyl)-azetidine , a secondary amine intermediate often utilized in the synthesis of monoamine transporter inhibitors and metabolic modulators.[1][2] Due to the high ring strain (~25 kcal/mol) of the azetidine scaffold, this molecule presents specific stability challenges—particularly susceptibility to acid-catalyzed ring opening.[1][2] This guide provides validated protocols for the preparation of Hydrochloride (HCl) and Oxalate salts, emphasizing temperature control and solvent selection to maximize crystallinity and chemical stability.

Chemical Context & Rationale

The target molecule, This compound , possesses a basic secondary amine (azetidine nitrogen) and a lipophilic chlorophenoxy tail.[1][2]

Physicochemical Profile[2][3][4][5]

-

Basicity (pKa): The azetidine nitrogen is highly basic (Calculated pKa

9.5 – 10.5). It readily accepts protons to form stable salts. -

Ring Strain: The 4-membered azetidine ring is kinetically stable but thermodynamically strained.[1][2] Under strong acidic conditions combined with heat, the ring is susceptible to nucleophilic attack (hydrolysis), leading to ring-opening degradation products (e.g., 3-amino-propanol derivatives).[1][2]

-

Free Base Form: typically an oil or low-melting solid that is prone to oxidation and difficult to handle in precise stoichiometries.[1][2]

Salt Selection Strategy

Salt formation is critical to convert the lipophilic free base oil into a stable, crystalline solid suitable for formulation.

| Salt Type | Rationale | Recommended Use |

| Hydrochloride (HCl) | High melting point; pharmaceutically ubiquitous; cost-effective.[1][2] | Primary Candidate for final formulation. |

| Oxalate | Often yields higher crystallinity; excellent for purification of crude free base. | Purification Intermediate (Note: Oxalates are often toxic; use for purification, then convert to HCl). |

| Tartrate/Maleate | Used if HCl salt is hygroscopic or forms hydrates. | Secondary Candidates for solubility modulation. |

Experimental Workflow: Salt Screening

The following decision matrix outlines the logic for selecting the optimal salt form and crystallization solvent.

Figure 1: Decision matrix for salt screening and isolation of azetidine derivatives.

Detailed Protocols

Protocol A: Preparation of the Hydrochloride Salt

Objective: To isolate the stable HCl salt from the free base oil without inducing ring opening.[1]

Reagents:

-

Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).

-

Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Anhydrous conditions preferred).

Procedure:

-

Dissolution: Dissolve 10.0 g (approx. 50 mmol) of the free base in 50 mL of Ethyl Acetate (5 vol) at room temperature (20–25°C). Ensure the solution is clear.

-

Temperature Control: Cool the solution to 0–5°C using an ice bath.

-

Acid Addition: Dropwise, add 1.05 equivalents of 4M HCl in Dioxane.

-

Observation: A white precipitate should begin to form immediately.

-

-

Aging: Stir the slurry at 0–5°C for 1 hour, then allow it to warm to room temperature over 1 hour. This "aging" process improves crystal size and filterability.

-

Filtration: Filter the solid under vacuum (Buchner funnel).

-

Washing: Wash the cake with 2 x 10 mL of cold Ethyl Acetate, followed by 2 x 10 mL of MTBE (Methyl tert-butyl ether) to remove residual acidity.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Yield Expectations: 85–95%.

-

Target Melting Point: >150°C (Sharp peak).[3]

-

Protocol B: Preparation of the Oxalate Salt (Purification Strategy)

Objective: To purify crude material. Oxalates often crystallize more readily than HCl salts from impure mixtures.

Procedure:

-

Dissolve 5.0 g of crude free base in 25 mL of Ethanol (EtOH).

-

In a separate vessel, dissolve 1.0 equivalent of Oxalic Acid dihydrate in 10 mL of warm EtOH.

-

Add the oxalic acid solution to the amine solution slowly at room temperature.

-

If oiling occurs, heat the mixture to reflux (briefly) to redissolve, then cool slowly to room temperature.

-

Anti-solvent: If no crystals form, add MTBE dropwise until turbidity persists.

-

Filter and dry as above.

-

Regeneration: To recover the purified free base, partition the oxalate salt between aqueous NaHCO₃ and Dichloromethane (DCM).

Analytical Characterization & Validation

Every batch must be validated to ensure the salt has formed correctly and the ring remains intact.

| Technique | Purpose | Acceptance Criteria |

| 1H-NMR (DMSO-d6) | Identity & Stability | Shift: Azetidine |

| HPLC | Purity | >98.5% area. Check for specific degradation peak at RRT ~0.8 (hydrolysis product). |

| Chloride Content | Stoichiometry | Titration with AgNO₃ should yield ~1:1 molar ratio (15-18% w/w Cl depending on MW).[1][2] |

| DSC | Thermal Properties | Single sharp endotherm. Broad peaks indicate amorphous content or solvation. |

Troubleshooting & Expert Insights

Issue: "Oiling Out" Instead of Crystallizing

This is common with azetidine salts due to their conformational flexibility.

-

Cause: Solvent polarity is too high, or impurities are acting as plasticizers.

-

Solution:

-

Solvent Switch: Use a less polar solvent system (e.g., switch from pure EtOH to IPA/MTBE 1:1).

-

Seeding: Add a small crystal of a previous pure batch (0.1% w/w) at the cloud point.

-

Maturation: Cycle the temperature between 5°C and 35°C for 24 hours to promote Ostwald ripening.

-

Issue: Hygroscopicity

-

Observation: The solid becomes sticky upon exposure to air.

-

Solution: The HCl salt might be forming a hydrate. Dry at higher vacuum (<10 mbar). If the problem persists, switch to a Fumarate or Maleate salt, which are often less hygroscopic for secondary amines.

Issue: Chemical Instability (Ring Opening)

-

Observation: HPLC shows new impurity growth during salt formation.

-

Mechanism: Acid + Heat + Nucleophile (Cl-) = Ring Opening.[1][2]

-

Prevention:

-

Strictly maintain T < 10°C during acid addition.

-

Avoid aqueous HCl; use anhydrous HCl in ether/dioxane.

-

Ensure the final salt is not stored in acidic solution; isolate immediately.

-

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7][8] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][4] Link[2]

-

Bai, G., et al. (2021).[9] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588.[2] Link[2]

-

Couty, F., & Drouillat, B. (2012). "The chemistry of azetidines." Tetrahedron, 68(10), 2265-2282.[2] (General review of azetidine stability and reactivity).

-

Anderson, B. D., & Flora, K. P. (1996). "Preparation of Water-Soluble Compounds through Salt Formation."[1][2] The Practice of Medicinal Chemistry. Academic Press.

Sources

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. toc.library.ethz.ch [toc.library.ethz.ch]

- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 6. books.google.cn [books.google.cn]

- 7. publications.iupac.org [publications.iupac.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Scalable Synthesis of Phenoxymethyl-Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged structural element in modern drug discovery.[1][2] Its inherent ring strain and three-dimensional geometry offer a unique combination of properties that can lead to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property landscapes when compared to more traditional ring systems. Phenoxymethyl-azetidine derivatives, in particular, have garnered significant interest as versatile building blocks for therapeutics targeting the central nervous system (CNS), with applications as potential anorexigenics, antidepressants, and antiepileptics.[1] This guide provides a detailed overview of scalable synthetic routes to access these valuable compounds, focusing on practical protocols and the underlying chemical principles that govern their successful synthesis and scale-up.

Core Synthetic Strategies for the Azetidine Ring

The construction of the azetidine ring is a critical first step and can be achieved through various methodologies. For large-scale synthesis, practicality, and cost-effectiveness are paramount. While numerous methods exist, including [2+2] cycloadditions and ring contractions of larger heterocycles, the intramolecular cyclization of γ-amino alcohols or their derivatives remains a robust and widely employed strategy.[2][3][4]

A common and scalable approach involves the cyclization of 1,3-amino alcohols. This transformation can be facilitated by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by intramolecular nucleophilic substitution by the amine.[2][4]